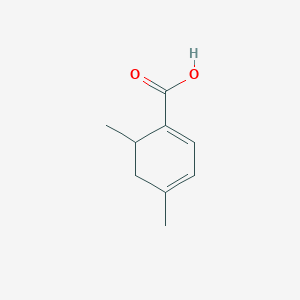![molecular formula C14H12F3NO B12563864 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide CAS No. 159651-16-8](/img/structure/B12563864.png)
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a naphthyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a naphthyl-containing chiral amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the naphthyl moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and naphthyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthyl moiety can contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with a trifluoromethyl group but lacking the naphthyl moiety.
2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the naphthyl moiety.
(1-Naphthalen-1-yl-ethyl)-(2,2,2-trifluoro-1-phenyl-ethylidene)-amine: A structurally related compound with a phenyl group.
Uniqueness
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide is unique due to the combination of the trifluoromethyl group and the naphthyl moiety, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential bioactivity compared to its simpler analogs.
特性
CAS番号 |
159651-16-8 |
|---|---|
分子式 |
C14H12F3NO |
分子量 |
267.25 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(1R)-1-naphthalen-2-ylethyl]acetamide |
InChI |
InChI=1S/C14H12F3NO/c1-9(18-13(19)14(15,16)17)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,18,19)/t9-/m1/s1 |
InChIキー |
TZJDPINGAICDGC-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
正規SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


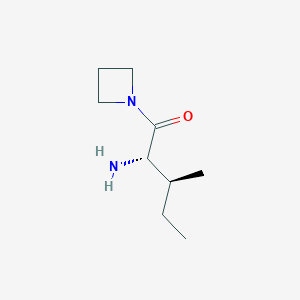
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
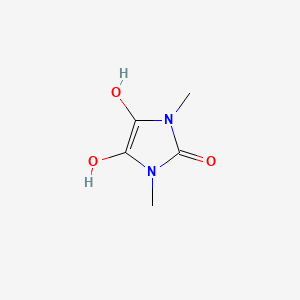
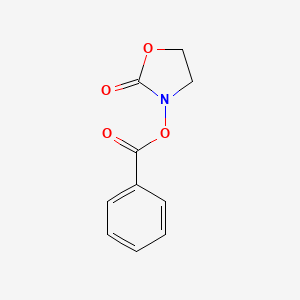
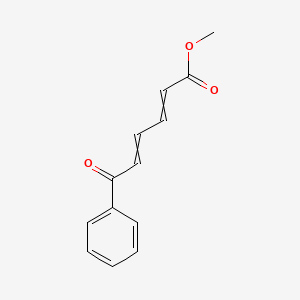
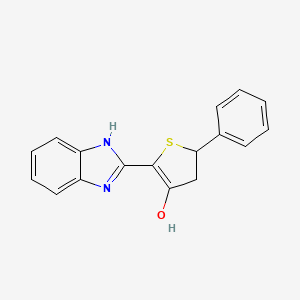
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
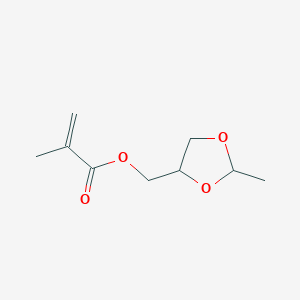

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
